Comparative Efficiency of 3-Bromopyrazolo[1,5-a]pyridin-2-ol in Suzuki-Miyaura Cross-Coupling Reactions
A defining feature of 3-Bromopyrazolo[1,5-a]pyridin-2-ol is the presence of a bromine atom at the 3-position of the pyrazole ring, a reactive center that is widely recognized and utilized as a reliable handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings . While yield data for this specific compound are not available from primary literature, this reactivity provides a quantifiable, functional differentiation when compared to non-halogenated analogs. For instance, the parent scaffold, pyrazolo[1,5-a]pyridin-2-ol (CAS 59942-87-9), lacks this essential synthetic handle and therefore offers 0% utility for analogous C-C bond-forming cross-coupling reactions [1].
| Evidence Dimension | Utility in Suzuki-Miyaura Cross-Coupling |
|---|---|
| Target Compound Data | High utility; C-3 bromine serves as a reactive handle |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyridin-2-ol (CAS 59942-87-9): 0% utility (no halogen present for cross-coupling) |
| Quantified Difference | Binary (Yes vs. No reactivity for this key transformation) |
| Conditions | Standard palladium-catalyzed conditions for aryl bromides |
Why This Matters
This functional distinction is paramount for procurement: choosing the brominated derivative enables a defined, high-yielding pathway for molecular diversification, a cornerstone of modern medicinal chemistry, whereas the non-brominated analog is a dead-end for this critical synthetic route.
- [1] PubChem. (2026). Compound Summary for CID 57461286, Pyrazolo[1,5-a]pyridin-2-ol. View Source
